A2Q5BR8Ldf
Description
A2Q5BR8Ldf is a phosphorus-containing organic compound, structurally classified as a derivative of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO). It is characterized by a phenethyl-bridged chain and functional modifications that enhance its thermal stability and flame-retardant efficiency . The compound is primarily utilized in epoxy resin (EP) and glass fiber (GF) composites, where it acts as a reactive flame retardant by interrupting free radical chain reactions during combustion. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and infrared spectroscopy (IR) have been employed to confirm its structural integrity and purity .
Properties
CAS No. |
239077-23-7 |
|---|---|
Molecular Formula |
C15H34N2O5S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
methyl sulfate;trimethyl-[3-(octanoylamino)propyl]azanium |
InChI |
InChI=1S/C14H30N2O.CH4O4S/c1-5-6-7-8-9-11-14(17)15-12-10-13-16(2,3)4;1-5-6(2,3)4/h5-13H2,1-4H3;1H3,(H,2,3,4) |
InChI Key |
OOVLMVDPYXLJJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NCCC[N+](C)(C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-octanoylaminopropyltrimethylammonium methylsulfate involves the reaction of octanoyl chloride with 3-aminopropyltrimethylammonium chloride in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane under reflux conditions. The resulting product is then treated with methylsulfuric acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Octanoylaminopropyltrimethylammonium methylsulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylammonium group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-Octanoylaminopropyltrimethylammonium methylsulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cell membranes and ion channels due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents
Mechanism of Action
The mechanism of action of 3-octanoylaminopropyltrimethylammonium methylsulfate involves its interaction with cell membranes and ion channels. The quaternary ammonium group interacts with the negatively charged components of cell membranes, altering their permeability and function. This interaction can lead to changes in ion transport and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of A2Q5BR8Ldf, two structurally and functionally analogous compounds are analyzed:
Compound 1: 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)
- Structural Similarities : Both compounds share a DOPO core, which provides a phosphorus-rich aromatic system for flame inhibition.
- Key Differences :
- This compound incorporates a phenethyl bridge, improving its compatibility with polymer matrices compared to unmodified DOPO.
- Thermal degradation onset for this compound is 320°C , versus 280°C for DOPO, due to enhanced crosslinking in the former .
- Flame-retardant efficiency (measured by limiting oxygen index, LOI) for this compound is 38% , outperforming DOPO’s 32% in EP/GF composites .
Compound 2: Tetrabromobisphenol A (TBBPA)
- Functional Similarities : Both compounds are halogen-free (this compound) or halogenated (TBBPA) flame retardants used in epoxy resins.
- Mechanism: this compound operates via gas-phase radical quenching, while TBBPA relies on bromine radical release.
Data Table: Comparative Analysis
| Property | This compound | DOPO | TBBPA |
|---|---|---|---|
| Thermal Degradation Onset | 320°C | 280°C | 220°C |
| LOI (%) | 38 | 32 | 35 |
| Environmental Hazard | Low | Low | High (Br-dioxins) |
| Polymer Compatibility | Excellent | Moderate | Poor |
| Primary Application | EP/GF Composites | Epoxy Resins | PCB Substrates |
Research Findings and Limitations
- Superiority of this compound : Its phenethyl bridge enables covalent bonding with epoxy matrices, reducing leaching and improving mechanical strength in composites .
- Analytical Challenges : Isomeric impurities in alkylphosphonates (e.g., this compound analogs) complicate GC-MS identification, necessitating advanced spectral deconvolution .
- Knowledge Gaps: Limited studies exist on the long-term environmental persistence of this compound degradation products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
